GABAₐ Receptor Blockade: Tetramethylsuccinimide Is ~1,000-Fold More Potent Than Ethosuximide
In voltage-clamp recordings from acutely dissociated rat thalamic neurons, tetramethylsuccinimide (TMS) reduced GABA-evoked currents at concentrations of 1–10 µM. By contrast, the anticonvulsant succinimide ethosuximide (ES) required concentrations of 1–10 mM—a 1,000-fold higher range—to produce a lesser reduction in GABA responses [1]. TMS thus serves as a potent GABA antagonist tool, whereas ES is effectively inactive at GABA receptors at clinically relevant concentrations.
| Evidence Dimension | Concentration required to reduce GABA-evoked currents in thalamic neurons |
|---|---|
| Target Compound Data | 1–10 µM (TMS) |
| Comparator Or Baseline | 1–10 mM (Ethosuximide, ES) |
| Quantified Difference | ~1,000-fold lower effective concentration for TMS |
| Conditions | Acutely dissociated rat thalamic neurons; voltage-clamp; iontophoretic GABA application |
Why This Matters
For researchers studying GABAergic synaptic transmission or screening convulsant/anticonvulsant mechanisms, TMS provides a potent, structurally defined GABA antagonist that is orders of magnitude more active than the closest in-class comparator, enabling experiments at concentrations unlikely to cause non-specific effects.
- [1] Coulter DA, Huguenard JR, Prince DA. Differential effects of petit mal anticonvulsants and convulsants on thalamic neurones: GABA current blockade. Br J Pharmacol. 1990;100(4):807–813. PMID: 2119843. View Source
